

A Comprehensive Technical Guide to Benzyl 4-iodobenzoate for Research Applications

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Compound of Interest

Compound Name: *Benzyl 4-iodobenzoate*

CAS No.: *136618-42-3*

Cat. No.: *B173212*

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This guide provides an in-depth technical overview of **Benzyl 4-iodobenzoate** (CAS No. 136618-42-3), a crucial building block in contemporary chemical and pharmaceutical research. Tailored for researchers, scientists, and drug development professionals, this document delves into its commercial availability, synthesis, purification, and analytical characterization. Furthermore, it highlights its emerging role in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality.

Introduction to Benzyl 4-iodobenzoate

Benzyl 4-iodobenzoate is an aromatic ester characterized by a benzyl group linked to a 4-iodobenzoate moiety. Its molecular structure, featuring a reactive carbon-iodine bond and an ester functionality, makes it a versatile intermediate in organic synthesis. The presence of the iodo-substituent allows for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures, while the benzyl ester can serve as a protecting group or a key structural component.^[1]

Table 1: Physicochemical Properties of **Benzyl 4-iodobenzoate**

Property	Value	Reference(s)
CAS Number	136618-42-3	[2][3]
Molecular Formula	C ₁₄ H ₁₁ IO ₂	[2][3]
Molecular Weight	338.14 g/mol	[3]
Appearance	Typically an off-white to pale yellow solid or oil	
Purity (typical)	≥95%	[2][3]

Commercial Availability and Procurement

Benzyl 4-iodobenzoate is readily available from a range of chemical suppliers catering to the research and development sector. When procuring this reagent, it is crucial to consider the purity, quantity, and the supplier's quality control documentation.

Table 2: Prominent Commercial Suppliers of **Benzyl 4-iodobenzoate**

Supplier	Purity	Available Quantities
Sigma-Aldrich	96%	Gram to multi-gram scale
BLD Pharm	≥95%	Gram to multi-gram scale
AOBChem	≥95%	Milligram to multi-gram scale
CP Lab Safety	min 95%	Gram scale

Note: Availability and specifications are subject to change. It is recommended to consult the respective supplier's website for the most current information.

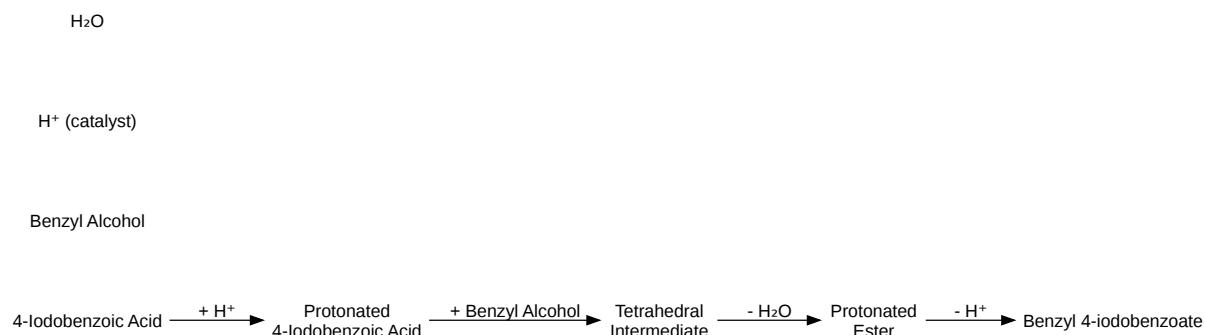
For research purposes, a purity of 95% or higher is generally suitable for most applications.[2][3] However, for sensitive downstream applications, such as in the final steps of a drug synthesis, further purification may be necessary. Always refer to the supplier's Safety Data Sheet (SDS) for detailed handling and storage information.

Chemical Synthesis: A Practical Approach

The most common and practical method for the synthesis of **Benzyl 4-iodobenzoate** is the Fischer-Speier esterification of 4-iodobenzoic acid with benzyl alcohol, catalyzed by a strong acid.[4][5] This reversible reaction is typically driven to completion by using an excess of one of the reactants, usually the alcohol, and/or by removing the water formed during the reaction.[4]

Reaction Mechanism: Fischer-Speier Esterification

The mechanism involves the initial protonation of the carbonyl oxygen of 4-iodobenzoic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Subsequently, the nucleophilic oxygen of benzyl alcohol attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. A series of proton transfers and the elimination of a water molecule result in the formation of the protonated ester, which is then deprotonated to yield **Benzyl 4-iodobenzoate**.



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Caption: Mechanism of Fischer-Speier Esterification.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of **Benzyl 4-iodobenzoate**.

Materials:

- 4-Iodobenzoic acid
- Benzyl alcohol (reagent grade, excess)
- Concentrated sulfuric acid (H_2SO_4)
- Toluene
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Dean-Stark apparatus
- Reflux condenser
- Heating mantle with magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a reflux condenser, combine 4-iodobenzoic acid (1.0 equivalent), a 5-fold excess of benzyl alcohol (5.0 equivalents), and toluene (as a solvent to facilitate azeotropic removal of water).

- **Catalyst Addition:** Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirred mixture.
- **Reflux:** Heat the reaction mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected, which typically takes several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:**
 - Allow the reaction mixture to cool to room temperature.
 - Dilute the mixture with an organic solvent such as ethyl acetate.
 - Transfer the mixture to a separatory funnel and wash sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic acid), and finally with brine.^[5]
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- **Solvent Removal:** Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to remove the solvent and excess benzyl alcohol. The crude product obtained is typically a pale yellow oil or solid.

Purification and Quality Control

The crude **Benzyl 4-iodobenzoate** often requires purification to remove unreacted starting materials and by-products. The two most effective methods for this are recrystallization and column chromatography.

Purification by Recrystallization

Recrystallization is a highly effective technique for purifying solid compounds.^[6] The choice of solvent is critical; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Experimental Protocol for Recrystallization:

- **Solvent Selection:** Based on the polarity of **Benzyl 4-iodobenzoate**, a mixed solvent system is often effective. A common choice for esters is a mixture of a polar solvent like ethanol or ethyl acetate and a non-polar solvent like hexanes or petroleum ether.[7][8]
- **Dissolution:** Dissolve the crude product in a minimal amount of the hot polar solvent.
- **Induce Crystallization:** Slowly add the non-polar solvent to the hot solution until it becomes slightly cloudy. Reheat the solution until it becomes clear again.
- **Cooling:** Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
- **Isolation:** Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent mixture, and dry them under vacuum.

Purification by Column Chromatography

For oily products or when recrystallization is not effective, silica gel column chromatography is the preferred method of purification.

Experimental Protocol for Column Chromatography:

- **Column Preparation:** Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexanes).
- **Sample Loading:** Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel column.
- **Elution:** Elute the column with a solvent system of increasing polarity, typically a gradient of ethyl acetate in hexanes. The polarity of the eluent is gradually increased to separate the components based on their affinity for the stationary phase.
- **Fraction Collection:** Collect the fractions and monitor them by TLC to identify those containing the pure product.
- **Solvent Removal:** Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified **Benzyl 4-iodobenzoate**.

Analytical Quality Control

The purity and identity of the synthesized **Benzyl 4-iodobenzoate** must be confirmed using appropriate analytical techniques.

Table 3: Analytical Methods for Characterization

Technique	Purpose	Expected Observations/Data
^1H NMR	Structural elucidation	Aromatic protons (AA'BB' system), benzylic protons (singlet), and integration consistent with $\text{C}_{14}\text{H}_{11}\text{IO}_2$.
^{13}C NMR	Structural confirmation	Signals for carbonyl carbon, aromatic carbons, and benzylic carbon.
HPLC	Purity assessment	A single major peak with a specific retention time under defined conditions. [9] [10]
GC-MS	Purity and identity confirmation	A single major peak with a molecular ion corresponding to the mass of Benzyl 4-iodobenzoate ($m/z = 338.14$). [6] [11]

Predicted ^1H NMR (400 MHz, CDCl_3) Spectrum:

- $\delta \sim 7.8$ ppm (d, 2H, Ar-H ortho to C=O)
- $\delta \sim 7.6$ ppm (d, 2H, Ar-H ortho to I)
- $\delta \sim 7.4$ ppm (m, 5H, Ar-H of benzyl group)
- $\delta \sim 5.3$ ppm (s, 2H, CH_2 benzylic)

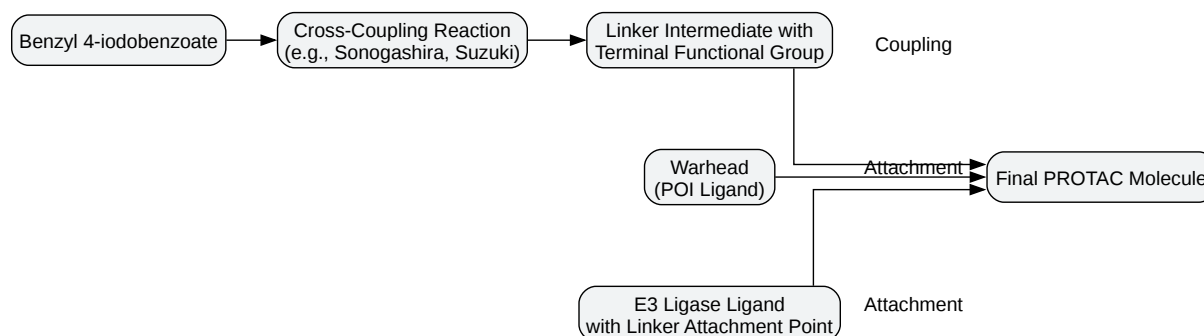
Application in Drug Discovery: A Building Block for PROTACs

A significant and cutting-edge application of **Benzyl 4-iodobenzoate** is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[12][13]

The linker component of a PROTAC is crucial for its efficacy, as it dictates the spatial orientation of the target protein and the E3 ligase in the ternary complex.[3][14] The benzyl group, often derived from building blocks like **Benzyl 4-iodobenzoate**, can be incorporated into the linker to provide conformational rigidity.[3] This rigidity can pre-organize the PROTAC into a bioactive conformation, enhancing the stability of the ternary complex and improving degradation efficiency.

Workflow: Incorporation of Benzyl 4-iodobenzoate into a PROTAC Linker

The following workflow illustrates a conceptual pathway for utilizing **Benzyl 4-iodobenzoate** in the synthesis of a PROTAC. The carbon-iodine bond serves as a handle for cross-coupling reactions to elongate the linker and attach it to the warhead (the ligand for the protein of interest).



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Caption: Conceptual workflow for the use of **Benzyl 4-iodobenzoate** in PROTAC synthesis.

This strategic incorporation of a rigid benzyl moiety can be a key design element in optimizing the pharmacological properties of a PROTAC.

Conclusion

Benzyl 4-iodobenzoate is a commercially accessible and synthetically versatile building block with significant applications in modern organic chemistry and drug discovery. Its straightforward synthesis via Fischer esterification and purification through standard laboratory techniques make it an attractive intermediate for researchers. The growing importance of this molecule, particularly in the rational design of PROTAC linkers, underscores its value to the scientific community. This guide provides a solid foundation of technical knowledge to enable researchers to effectively procure, synthesize, and utilize **Benzyl 4-iodobenzoate** in their research endeavors.

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